molecular formula C10H10BrN3 B8006239 4-Bromo-2-(1-methylpyrazol-4-YL)aniline

4-Bromo-2-(1-methylpyrazol-4-YL)aniline

Cat. No.: B8006239
M. Wt: 252.11 g/mol
InChI Key: IVIYPUHISOPKDH-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-methylpyrazol-4-yl)aniline is a brominated aniline derivative featuring a 1-methylpyrazole substituent at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, combining the electron-rich aniline moiety with the heterocyclic pyrazole group. The bromine atom at the 4-position enhances its reactivity in cross-coupling reactions, making it a valuable intermediate for synthesizing complex molecules, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-bromo-2-(1-methylpyrazol-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-14-6-7(5-13-14)9-4-8(11)2-3-10(9)12/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIYPUHISOPKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=CC(=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution Reaction with 2-Bromo-1-(1-Methylpyrazol-4-yl)Ethanone

The most direct route involves a substitution reaction between 4-bromo-2-nitroaniline and 2-bromo-1-(1-methylpyrazol-4-yl)ethanone (Fig. 1). This method, adapted from a quinoxaline synthesis protocol, proceeds in aqueous media at elevated temperatures (100–110°C) with a 1:1 molar ratio of reactants. The nitro group activates the aromatic ring for nucleophilic substitution, while the ethanone moiety introduces the pyrazole side chain.

Key Conditions :

  • Solvent : Water (preferred for environmental and economic benefits).

  • Temperature : 100–110°C (reflux conditions).

  • Yield : ~91% for the intermediate 1-(1-methylpyrazol-4-yl)-2-[(4-bromo-2-nitrophenyl)amino]ethanone .

Reduction of the Nitro Group

The nitro intermediate is reduced to the target aniline derivative. While the original patent employs indium metal and hydrochloric acid for reductive cyclization, standalone nitro reduction can utilize catalytic hydrogenation (e.g., H₂/Pd-C) or Fe/HCl.

Optimization Insights :

  • Catalytic Hydrogenation : Offers higher selectivity but requires inert conditions.

  • Indium/HCl System : Achieves 90% yield in cyclization reactions, suggesting compatibility with nitro reduction.

Direct Bromination of 2-(1-Methylpyrazol-4-yl)Aniline

Regioselective Bromination Strategies

Brominating pre-formed 2-(1-methylpyrazol-4-yl)aniline presents challenges due to the amino group’s meta-directing effects. However, pyridine-mediated bromination enhances para-selectivity.

Protocol :

  • Brominating Agent : Elemental bromine (Br₂) in pyridine.

  • Conditions : 20°C, 12-hour reaction time.

  • Outcome : Achieves 92% yield for analogous 4-bromo-2-aryl-anilines, with minor dibromo byproducts (<5%).

Mechanistic Considerations :
Pyridine stabilizes intermediates via coordination, favoring para-bromination despite the amino group’s electronic effects.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Substitution-ReductionScalable, water-based, high regioselectivityMulti-step process, requires nitro reduction~85%
Direct BrominationSingle-step, avoids nitro intermediatesLower selectivity, pyridine solvent disposal~88%

Solvent and Temperature Optimization

  • Substitution Route : Water as solvent minimizes costs and environmental impact. Elevated temperatures (100–110°C) drive reaction completion within 3–4 hours.

  • Bromination Route : Pyridine enhances selectivity but complicates solvent recovery. Alternatives like acetic acid or DMF reduce efficiency.

Industrial Scalability and Cost Efficiency

The substitution-reduction route is preferred for large-scale production due to:

  • Low-Cost Solvents : Water reduces raw material expenses.

  • High Yields : >90% efficiency in critical steps.

  • Minimal Byproducts : <5% dibromo impurities in optimized bromination .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(1-methylpyrazol-4-YL)aniline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the aniline and pyrazole moieties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: 4-Bromo-2-(1-methylpyrazol-4-YL)aniline is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

Industry: The compound is used in the production of advanced materials, including polymers and dyes. Its unique properties contribute to the development of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-methylpyrazol-4-YL)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pyrazole moiety can play a crucial role in binding to these targets, while the bromine atom may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-bromo-2-(1-methylpyrazol-4-yl)aniline with structurally related compounds, emphasizing differences in molecular features, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight Substituents/Key Features Key Properties/Applications References
This compound C₁₀H₁₁BrN₃ 253.12 (calc.) - Br at aniline C4
- 1-methylpyrazol-4-yl at C2
Potential intermediate for drug synthesis; bromine enables Suzuki couplings
2-(4-Bromo-1H-pyrazol-1-yl)aniline C₉H₈BrN₃ 238.08 - Pyrazole at aniline C2
- Br on pyrazole
Intermediate for heterocyclic synthesis
4-Bromo-2-(pyridine-2-carboximidoyl)aniline C₁₂H₁₀BrN₃ 276.13 - Br at aniline C4
- Pyridine carboximidoyl at C2
High boiling point (400.1°C); used in coordination chemistry
4-(5-Bromo-1H-benzoimidazol-2-yl)aniline C₁₃H₁₀BrN₃ 288.14 - Br on benzimidazole
- Aniline at C4
Fluorescence studies; kinase inhibitor scaffolds
SCH 900776 (6-Bromo-3-(1-methylpyrazol-4-yl)-pyrazolo[1,5-a]pyrimidin-7-amine) C₁₅H₁₈BrN₇ 376.25 - 1-methylpyrazol-4-yl group
- Brominated pyrazolopyrimidine
Clinical candidate for cancer therapy (CHK1 inhibitor)

Key Structural and Functional Differences:

Substituent Position and Electronic Effects: The target compound’s bromine at the aniline C4 position contrasts with 2-(4-Bromo-1H-pyrazol-1-yl)aniline (), where bromine is on the pyrazole ring. This difference alters electronic properties, with the former favoring electrophilic substitution on the aniline ring .

Thermal Stability :

  • 4-Bromo-2-(pyridine-2-carboximidoyl)aniline (CAS 62375-31-9) exhibits a high boiling point (400.1°C) due to strong intermolecular hydrogen bonding from the carboximidoyl group, whereas the target compound’s stability is likely influenced by the methylpyrazole’s steric effects .

Biological Activity :

  • SCH 900776 () demonstrates the therapeutic relevance of 1-methylpyrazole derivatives, targeting CHK1 kinase in cancer. The target compound’s bromine and aniline groups could similarly serve as a pharmacophore in kinase inhibitors .

Synthetic Utility :

  • Brominated anilines like the target compound are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ’s sulfonamide derivatives (Compounds 16–18), which use brominated intermediates for constructing antitumor agents .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-2-(1-methylpyrazol-4-yl)aniline?

  • Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between 4-bromo-2-iodoaniline and 1-methylpyrazole-4-boronic acid can yield the target compound. Alternative routes include Buchwald-Hartwig amination or Ullmann coupling for aryl halide functionalization. Reaction conditions (e.g., ligand choice, solvent, temperature) significantly impact yield, as seen in analogous aniline derivatives .
  • Optimization Table :
ParameterTypical RangeImpact on Yield
CatalystPd(OAc)₂, Pd(PPh₃)₄Critical
LigandXantphos, BINAPModerate
SolventToluene, DMFHigh
Temperature80–120°CModerate

Q. How can NMR spectroscopy be used to characterize this compound?

  • Methodological Answer : ¹H NMR analysis typically reveals:
  • A singlet at δ ~3.9 ppm for the methyl group on pyrazole.
  • Aromatic protons in the range δ 6.8–7.5 ppm, with splitting patterns dependent on substitution.
  • NH₂ protons (if not deprotonated) as a broad peak at δ ~5.0 ppm.
    ¹³C NMR confirms the bromine-substituted carbon (C-Br) at δ ~115 ppm. For advanced assignments, 2D experiments (HSQC, HMBC) resolve coupling between the pyrazole and aniline moieties .

Q. What are the key physical properties of this compound?

  • Methodological Answer : Experimental data from analogous compounds suggest:
  • Melting Point : ~195–200°C (decomposition may occur above 200°C).
  • Density : ~1.53 g/cm³ (measured via pycnometry).
  • Solubility : Moderate in polar aprotic solvents (e.g., DMSO, DMF) but poor in water.
  • Boiling Point : Estimated >300°C (thermal instability limits direct measurement).
  • Refractive Index : ~1.671 (using a refractometer at 20°C) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is ideal for determining bond lengths, angles, and torsional conformations. Challenges include:
  • Disorder : The pyrazole ring may exhibit rotational disorder; partial occupancy models resolve this.
  • Hydrogen Bonding : NH₂ groups often form intermolecular H-bonds, influencing crystal packing.
  • Software Workflow :

Data collection with Bruker D8 Venture.

Structure solution via SHELXD .

Refinement in Olex2 or WinGX .

Q. How do electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group in Suzuki or Ullmann couplings, while the electron-donating methylpyrazole enhances aryl ring electron density, slowing oxidative addition. Mechanistic studies using DFT calculations reveal:
  • Activation Barriers : Lower for Pd(0) insertion into C-Br bonds compared to C-Cl.
  • Byproduct Formation : Competing dehalogenation occurs if ligands (e.g., PCy₃) are insufficiently stabilizing.
  • Kinetic Isotope Effects : Deuterated analogs confirm rate-determining steps in catalytic cycles .

Q. What strategies mitigate regioselectivity challenges during functionalization of the aniline moiety?

  • Methodological Answer : Protecting the NH₂ group (e.g., as a trifluoroacetamide) directs electrophilic substitution to the para position of the bromine. For Friedel-Crafts alkylation:
  • Directing Groups : Pyrazole’s nitrogen coordinates Lewis acids (e.g., AlCl₃), favoring ortho/para attack.
  • Steric Effects : Bulky substituents on pyrazole shift selectivity to meta positions.
  • Case Study :
  • Unprotected NH₂: 60% para-substitution.
  • Protected NH₂: >90% para-substitution .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer : Variations (e.g., 195–210°C) arise from impurities or polymorphic forms. Solutions include:
  • Recrystallization : Use mixed solvents (hexane:EtOAc) to isolate pure polymorphs.
  • DSC Analysis : Differential scanning calorimetry identifies phase transitions.
  • Interlab Validation : Cross-check with independent labs using standardized protocols .

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